Cas no 2648868-37-3 (rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo)

rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo 化学的及び物理的性質
名前と識別子
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- rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one
- EN300-27148437
- 2648868-37-3
- rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo
-
- インチ: 1S/C8H12O2/c9-7-2-5-1-6(4-7)8(10)3-5/h5-6,8,10H,1-4H2/t5-,6+,8-/m1/s1
- InChIKey: KAHGAIQDVWZELD-GKROBHDKSA-N
- ほほえんだ: O[C@@H]1C[C@H]2CC(C[C@@H]1C2)=O
計算された属性
- せいみつぶんしりょう: 140.083729621g/mol
- どういたいしつりょう: 140.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 37.3Ų
rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27148437-5g |
rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo |
2648868-37-3 | 95% | 5g |
$3935.0 | 2023-09-11 | |
Enamine | EN300-27148437-10.0g |
rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo |
2648868-37-3 | 95% | 10g |
$5837.0 | 2023-05-26 | |
Enamine | EN300-27148437-1g |
rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo |
2648868-37-3 | 95% | 1g |
$1357.0 | 2023-09-11 | |
Enamine | EN300-27148437-10g |
rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo |
2648868-37-3 | 95% | 10g |
$5837.0 | 2023-09-11 | |
Enamine | EN300-27148437-0.25g |
rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo |
2648868-37-3 | 95% | 0.25g |
$672.0 | 2023-09-11 | |
Enamine | EN300-27148437-1.0g |
rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo |
2648868-37-3 | 95% | 1g |
$1357.0 | 2023-05-26 | |
Enamine | EN300-27148437-0.1g |
rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo |
2648868-37-3 | 95% | 0.1g |
$470.0 | 2023-09-11 | |
Enamine | EN300-27148437-0.5g |
rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo |
2648868-37-3 | 95% | 0.5g |
$1058.0 | 2023-09-11 | |
Enamine | EN300-27148437-0.05g |
rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo |
2648868-37-3 | 95% | 0.05g |
$315.0 | 2023-09-11 | |
Enamine | EN300-27148437-2.5g |
rac-(1R,5R,6S)-6-hydroxybicyclo[3.2.1]octan-3-one, exo |
2648868-37-3 | 95% | 2.5g |
$2660.0 | 2023-09-11 |
rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exoに関する追加情報
Introduction to rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo (CAS No. 2648868-37-3)
The compound rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo (CAS No. 2648868-37-3) is a structurally fascinating molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. Its unique bicyclic framework, characterized by a hydroxyl group at the 6-position, makes it a promising candidate for further exploration in drug discovery and molecular research.
This compound belongs to the class of bicyclic ketones, which are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo, denoted by the (1R,5R,6S) configuration, plays a crucial role in determining its interactions with biological targets and its overall pharmacological profile.
Recent studies have highlighted the importance of stereospecificity in the design of bioactive molecules. The bicyclic scaffold of this compound provides a rigid structure that can mimic natural products and bioactive peptides, making it an attractive scaffold for drug development. The presence of a hydroxyl group at the 6-position introduces polarity and potential hydrogen bonding capabilities, which can enhance binding affinity to biological receptors.
In the realm of medicinal chemistry, the synthesis of complex cyclic structures remains a challenging yet rewarding endeavor. The rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo has been synthesized through multi-step organic transformations that showcase the ingenuity of synthetic chemists in constructing intricate molecular architectures. The synthesis involves key steps such as cyclization reactions and stereocontrol techniques to achieve the desired stereochemical configuration.
The hydroxyl group in this compound not only contributes to its structural diversity but also opens up possibilities for further functionalization. This feature allows researchers to explore modifications that could enhance its bioactivity or improve its pharmacokinetic properties. For instance, derivatization of the hydroxyl group into esters or ethers could alter its solubility and metabolic stability.
Current research in the field of natural product-inspired drug discovery has demonstrated that molecules with similar scaffolds exhibit a wide range of biological activities. The rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo is being investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of several bioactive natural products that have shown efficacy in treating various diseases.
The stereochemistry of this compound is particularly noteworthy, as it influences how it interacts with biological targets such as enzymes and receptors. The (1R,5R,6S) configuration suggests that it may have specific binding interactions with proteins involved in metabolic pathways or signal transduction processes. Understanding these interactions is crucial for designing molecules with improved therapeutic efficacy and reduced side effects.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. These studies have provided valuable insights into how rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo might interact with its intended biological targets. This information is instrumental in guiding further optimization efforts aimed at enhancing its potency and selectivity.
The potential applications of this compound extend beyond traditional drug development. It has been explored as a building block for more complex molecules in materials science and chemical biology. The unique structural features of rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo make it a versatile intermediate for synthesizing novel polymers or functional materials with specialized properties.
In conclusion, rac-(1R,5R,6S)-6-hydroxybicyclo3.2.1octan-3-one, exo (CAS No. 2648868-37-3) represents a significant advancement in the field of medicinal chemistry and molecular research。 Its unique structural features and stereochemistry make it a promising candidate for further exploration in drug discovery and beyond。 As research continues to uncover new applications for this compound, its importance in scientific innovation is likely to grow.
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